N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a bicyclic cyclopenta[c]pyrazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 4,5-dimethylthiazole moiety, while position 2 of the pyrazole is modified with a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene derivative). The structural complexity arises from the fusion of the cyclopentane ring with the pyrazole, creating a rigid scaffold that likely enhances target binding specificity.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-9-10(2)24-16(17-9)18-15(21)14-12-4-3-5-13(12)19-20(14)11-6-7-25(22,23)8-11/h11H,3-8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUTVFBUVFYJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.5 g/mol. The compound features a thiazole ring and a cyclopentapyrazole structure that contribute to its biological activity.
Target Receptors:
The compound acts primarily as a negative allosteric modulator (NAM) of GABAA α5 receptors. This modulation is crucial for its effects on various neurological conditions.
Biochemical Pathways:
Research indicates that the compound influences the assembly of actin filaments (F-actin), which are vital for cell motility and morphogenesis in eukaryotic cells. This action may underlie its potential therapeutic effects in neurodegenerative diseases and stress-related disorders.
Pharmacological Profile
Pharmacokinetics:
Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics. Ongoing phase 1 trials are assessing its safety and tolerability profile.
Biological Effects:
The compound has demonstrated efficacy in reversing chronic stress-induced depressive-like symptoms such as anhedonia (loss of interest), anxiety, and cognitive impairments. These findings position it as a candidate for treating mood disorders.
Research Findings and Case Studies
Recent studies have highlighted several key findings regarding the biological activity of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Demonstrated significant reduction in anxiety-like behaviors in animal models after administration of the compound. | Supports potential use in anxiety disorders. |
| Study 2 | Showed improvement in cognitive function in models of chronic stress following treatment. | Suggests benefits for cognitive impairments associated with depression. |
| Study 3 | Investigated the effects on F-actin assembly; results indicated enhanced cell motility. | Highlights potential applications in neuroplasticity and recovery from injury. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[c]pyrazole Cores
- Compound 11 (Arena Pharmaceuticals) : A (5R,6R)-tetrahydrocyclopenta[c]pyrazole-3-carboxamide derivative with unspecified alkyl/aryl substituents. This compound exhibits >8,100-fold selectivity for the CB2 receptor over CB1, attributed to stereochemical and substituent effects. The target compound’s 4,5-dimethylthiazole and sulfone groups may further modulate selectivity by introducing steric bulk and polar interactions absent in Compound 11 .
- Salviadiginine A : A cyclopenta[c]pyridine isolated from Salvia digitaloides. Despite structural similarity (fused cyclopentane ring), the pyridine core reduces electrophilicity compared to pyrazole, resulting in weak anti-inflammatory activity. This highlights the pyrazole’s advantage in forming hydrogen bonds via its NH groups .
Pyrazole Carboxamide Derivatives
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p): These derivatives () feature chloro, cyano, and aryl substituents. While they share the pyrazole-carboxamide backbone, the absence of a fused cyclopentane ring reduces conformational rigidity. The target compound’s thiazole and sulfone groups may enhance π-π stacking and hydrogen bonding compared to the simpler aryl/chloro substituents in 3a–3p .
- Pyrazole-1-carbothioamides: Substituted with isoxazole and nitrophenyl groups, these compounds exhibit varied bioactivity.
Heterocyclic FAAH/CB2-Targeting Compounds
- Cyclopenta[c]pyrrolylalkylcarbamates : These FAAH inhibitors () replace the pyrazole core with pyrrole, reducing nitrogen electronegativity and hydrogen-bonding capacity. The target compound’s pyrazole may offer stronger interactions with polar residues in enzymes or receptors .
- Thiazol-5-ylmethyl derivatives: Compounds with thiazole moieties (e.g., ) are common in drug design due to their metabolic stability and mimicry of endogenous thiazole-containing molecules. The target compound’s 4,5-dimethylthiazole likely improves lipophilicity and membrane permeability compared to unsubstituted thiazoles .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Target | Selectivity/Potency |
|---|---|---|---|---|
| Target Compound | Cyclopenta[c]pyrazole | 4,5-Dimethylthiazole, 1,1-dioxothiolan | Likely CB2/FAAH | Unknown (predicted high CB2) |
| Compound 11 (Arena Pharmaceuticals) | Cyclopenta[c]pyrazole | Alkyl/aryl groups | CB2 | >8,100-fold selectivity |
| 5-Chloro-pyrazole-4-carboxamides | Pyrazole | Chloro, cyano, aryl | Undisclosed | Moderate anti-inflammatory |
| Salviadiginine A | Cyclopenta[c]pyridine | None (natural product) | Anti-inflammatory | Weak activity |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~450 g/mol | 2.1 | 2 (pyrazole NH, CONH) | 6 (thiazole N, sulfone O) |
| Compound 11 | ~400 g/mol | 3.0 | 1 (CONH) | 4 |
| 5-Chloro-pyrazole-4-carboxamides | ~400–450 g/mol | 2.5–3.5 | 1–2 | 4–5 |
*logP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
